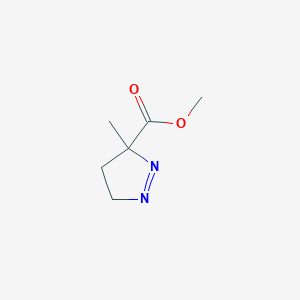

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate

Description

Properties

CAS No. |

6117-22-2 |

|---|---|

Molecular Formula |

C6H10N2O2 |

Molecular Weight |

142.16 g/mol |

IUPAC Name |

methyl 5-methyl-3,4-dihydropyrazole-5-carboxylate |

InChI |

InChI=1S/C6H10N2O2/c1-6(5(9)10-2)3-4-7-8-6/h3-4H2,1-2H3 |

InChI Key |

OTXVKZKUIKQISO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Condensation Approach Using Methyl Acetoacetate and Hydrazine Derivatives

The most common synthetic route involves the condensation of methyl acetoacetate (or similar β-ketoesters) with hydrazine or substituted hydrazines. This reaction proceeds under basic or acidic conditions to form the dihydropyrazole ring system with the ester functionality intact.

-

$$

\text{Methyl acetoacetate} + \text{Hydrazine derivative} \xrightarrow[\text{acid/base}]{\text{solvent}} \text{Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate}

$$ Purification: Crystallization from alcohols or distillation under reduced pressure.

Alternative Multicomponent Reactions (MCRs)

Recent advances include multicomponent reactions involving aromatic aldehydes, hydrazine derivatives, and β-ketoesters to efficiently construct pyrazole derivatives, including methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate analogs. These methods benefit from operational simplicity, high yields, and broad substrate scope.

-

- One-pot synthesis

- Mild reaction conditions

- High atom economy

Typical substrates: Aromatic aldehydes, N-methylhydrazines, methyl 3-hydroxy-1H-pyrazole-5-carboxylate

Reaction Conditions: Room temperature to reflux, often in ethanol or methanol

Industrial and Flow Chemistry Methods

Industrial production may employ continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as transition metals or enzymes can be used to enhance selectivity and reduce reaction times. These methods also focus on green chemistry principles by minimizing hazardous reagents and waste.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | Methanol, ethanol | Polar protic solvents preferred |

| Temperature | 60–80°C | Higher temperatures increase rate |

| Reaction Time | 3–5 hours | Monitored by TLC or HPLC |

| Catalyst | Acid (acetic acid) or base (NaOEt) | Catalysts accelerate cyclization |

| Molar Ratios | 1:1 (methyl acetoacetate:hydrazine) | Stoichiometric balance critical for yield |

| Purification Method | Crystallization, vacuum distillation | Ensures purity >95% |

Characterization Techniques for the Prepared Compound

- Infrared Spectroscopy (IR): Identification of ester carbonyl (C=O) stretch near 1735 cm⁻¹ and N–H stretches around 3200–3400 cm⁻¹.

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Confirms molecular ion peak at m/z 142 (M+).

- Elemental Analysis: Confirms C, H, N content consistent with C6H10N2O2.

- X-ray Crystallography: Used for structural confirmation in derivatives, revealing ring conformation and substitution patterns.

Research Findings and Comparative Analysis

Biological Activity Implications

Pyrazole derivatives such as methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate show enzyme inhibition properties, including acetylcholinesterase inhibition, which is relevant in neurodegenerative disease research. The ester functionality provides a handle for further derivatization to improve pharmacokinetic profiles.

Comparative Table of Synthesis Methods

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Condensation with methyl acetoacetate | Simple, well-established | Requires careful pH control | 70–85 |

| Multicomponent reaction (MCR) | High atom economy, one-pot | Substrate scope may be limited | 80–95 |

| Continuous flow industrial method | Scalable, efficient, green | Requires specialized equipment | 85–90 |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Research Findings and Implications

- Bioactivity : Hybrids like 4i/4j demonstrate that coupling pyrazole cores with coumarin or tetrazole groups enhances biological targeting, suggesting avenues for modifying the target compound for drug discovery .

- Industrial Relevance : The target compound’s balance of simplicity and functionality makes it more scalable for industrial use than complex heterocycles like 4i/4j or specialized aromatics like skatole.

Biological Activity

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Synthesis

Methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate belongs to the pyrazole class of compounds, which are characterized by a five-membered ring containing two adjacent nitrogen atoms. The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds under acidic or basic conditions.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that certain synthesized pyrazole derivatives showed up to 85% inhibition of tumor necrosis factor (TNF-α) and 93% inhibition of interleukin-6 (IL-6) at concentrations of 10 µM, outperforming standard drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Dexamethasone | 76% (1 µM) | 86% (1 µM) |

| Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) |

| Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |

2. Antimicrobial Activity

The antimicrobial potential of methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate has also been explored. A study revealed that various pyrazole derivatives exhibited significant activity against bacterial strains such as E. coli and Bacillus subtilis, with some compounds achieving inhibition comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 20 | Ampicillin |

| Bacillus subtilis | 22 | Norfloxacin |

3. Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Compounds derived from methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate have shown promising results in inhibiting the growth of various cancer cell lines. For example, one study reported an IC50 value of 26 µM against A549 lung cancer cells for a related pyrazole derivative .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 26 | Ethyl derivative |

| MCF7 | 3.79 | Pyrazole derivative |

Case Study 1: Anti-inflammatory Effects

A specific derivative was tested in a carrageenan-induced paw edema model in rats, showing significant reduction in inflammation compared to the control group treated with ibuprofen . This suggests that methyl 3-methyl-4,5-dihydro-3H-pyrazole-3-carboxylate may be a viable candidate for developing new anti-inflammatory drugs.

Case Study 2: Anticancer Efficacy

In vitro studies on various cancer cell lines demonstrated that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation effectively. For instance, the compound exhibited an IC50 value of 49.85 µM against the HepG2 liver cancer cell line, indicating its potential as an anticancer agent .

Q & A

Q. Key Parameters :

What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Confirms the dihydro-pyrazole ring structure (e.g., δ 2.5–3.5 ppm for CH₂ groups in the ring) and methyl ester signals (δ 3.7–3.9 ppm) .

- IR Spectroscopy : Detects ester C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~156 (M⁺) with fragmentation patterns supporting the pyrazole core .

- Elemental Analysis : Validates empirical formula (C₆H₁₀N₂O₂) within ±0.3% error .

Q. Table: Common Derivatization Pathways

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Ester hydrolysis | LiOH, H₂O, 60°C | Carboxylic acid intermediates |

| N-Alkylation | R-X, K₂CO₃, DMF, 80°C | Bioactive N-substituted derivatives |

What biological targets are associated with this compound’s derivatives, and what mechanisms are proposed?

Methodological Answer:

Derivatives show activity against:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.